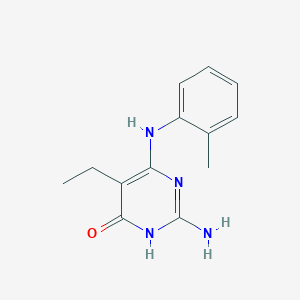

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one

Description

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a bicyclic structure with an amino group at position 2, an ethyl substituent at position 5, and an o-tolylamino group at position 6.

Properties

CAS No. |

6327-20-4 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-amino-5-ethyl-4-(2-methylanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H16N4O/c1-3-9-11(16-13(14)17-12(9)18)15-10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H4,14,15,16,17,18) |

InChI Key |

FIBJWJZGNVOMBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N)NC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine to form 2-amino-5-ethylpyrimidin-4(1H)-one. This intermediate is then reacted with o-toluidine under acidic conditions to yield the target compound.

Reaction Conditions:

Step 1: Ethyl acetoacetate and guanidine are heated in the presence of a base such as sodium ethoxide.

Step 2: The resulting 2-amino-5-ethylpyrimidin-4(1H)-one is then reacted with o-toluidine in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Insights :

- Halogenated analogs (e.g., 2e, 2j) exhibit lower melting points than sulfanyl derivatives, suggesting weaker intermolecular interactions .

Biological Activity

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with an ethyl group and an o-tolylamino group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Key findings from recent studies include:

Anticancer Activity

- Mechanism of Action : The compound has shown potential in inhibiting various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, similar to other pyrimidine derivatives .

- Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia and solid tumors. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation and inducing cell cycle arrest at specific phases .

- Selectivity : The compound demonstrates selectivity towards cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment. For instance, it has been shown to have a higher selectivity ratio against leukemia cells, making it a promising candidate for targeted cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis | |

| Cytotoxicity | Inhibits proliferation in cancer cells | |

| Selectivity | Higher selectivity towards cancer cells |

Case Studies

Several case studies have highlighted the potential of this compound in anticancer applications:

- Study on Leukemia Cells : A study demonstrated that treatment with this compound led to a significant increase in early and late apoptosis markers in HL60 leukemia cells. The activation of caspase pathways was noted as a critical mechanism for its pro-apoptotic effects .

- Solid Tumor Models : In vivo studies using xenograft models have indicated that this pyrimidine derivative can significantly reduce tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent against solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.